Apremilast Dimer
Description
Role and Significance of Related Substances in Active Pharmaceutical Ingredient Development
In pharmaceutical manufacturing, "related substances" are impurities that are structurally similar to the API. researchgate.net They can be classified into several categories, including starting materials, by-products, intermediates, and degradation products. researchgate.netdrugbank.com The presence of these substances, even in minute quantities, can potentially affect the drug's quality, stability, and safety by altering its therapeutic efficacy or causing adverse toxicological effects. drugbank.com
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the identification, quantification, and control of impurities. hres.ca This necessitates the development of highly sensitive analytical methods to profile impurities in both the drug substance and the final drug product. drugbank.comhres.ca Understanding the impurity profile is a critical component of the drug development process, ensuring that the final product is safe and effective for patient use. drugbank.comnih.gov
Apremilast (B1683926) Dimer as a Critical Process-Related or Degradation Impurity
Impurities are generally categorized as either process-related (formed during the synthesis of the API) or degradation-related (formed during storage or formulation). frontiersin.org Research into the impurities of Apremilast has identified several related substances. researchgate.netveeprho.com
Notably, a high-performance liquid chromatography (HPLC) investigation of Apremilast bulk samples revealed the presence of six impurities. rsc.org Among these, one impurity, designated as Imp-F, was identified as the Apremilast Dimer. rsc.orgresearchgate.net Based on its characterization and the analysis of the synthetic process, this dimer is considered a process-related impurity . rsc.org Its chemical name is (S)-N-(2'-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,1',3,3'-tetraoxo-[2,4'-biisoindolin]-4-yl)acetamide. nih.gov The formation of such a dimer is plausible during the synthesis, potentially arising from side reactions between intermediates or the API molecule itself. researchgate.net
While forced degradation studies of Apremilast under various stress conditions (acid, base, oxidation) have been conducted to identify degradation products, the this compound is primarily linked to the manufacturing process rather than degradation upon storage. Current time information in Bangalore, IN.anaxlab.com
Strategic Research Avenues for Comprehensive Chemical Characterization of this compound
The unequivocal identification and characterization of an impurity like the this compound require a multi-pronged analytical strategy. This ensures accurate detection and control to meet regulatory standards.
Initial Detection and Separation: The first step typically involves the use of a stability-indicating liquid chromatography method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). researchgate.netrsc.org These techniques are used to separate the dimer from the main Apremilast peak and other impurities. veeprho.comrsc.org
Isolation for Structural Elucidation: To confirm the structure, the impurity must often be isolated from the bulk drug substance. Preparative HPLC is a common technique used to obtain a sufficient quantity of the purified impurity for further analysis. frontiersin.org
Spectroscopic and Spectrometric Analysis: A combination of advanced analytical techniques is employed for structural confirmation:
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the impurity. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in elucidating the structure. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY, HSQC, HMBC) are indispensable for providing detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. frontiersin.org This is crucial for definitively identifying the complex structure of a dimer.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, providing complementary information to MS and NMR data. rsc.org
Synthesis and Confirmation: The definitive confirmation of an impurity's structure involves the independent synthesis of a reference standard. Current time information in Bangalore, IN. This synthesized standard can then be compared with the isolated impurity using chromatographic and spectroscopic techniques to verify its identity. This approach is crucial for the development of quantitative analytical methods.
Through these strategic research avenues, a complete chemical profile of the this compound can be established, enabling its effective control during the manufacturing process and ensuring the quality of the final pharmaceutical product.
Structure
3D Structure
Properties
CAS No. |
1802246-60-1 |
|---|---|
Molecular Formula |
C30H27N3O9S |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
N-[2-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C30H27N3O9S/c1-5-42-24-14-17(12-13-23(24)41-3)22(15-43(4,39)40)33-28(36)19-9-7-11-21(26(19)30(33)38)32-27(35)18-8-6-10-20(31-16(2)34)25(18)29(32)37/h6-14,22H,5,15H2,1-4H3,(H,31,34)/t22-/m1/s1 |
InChI Key |
GSDOYIBNGOOEBA-JOCHJYFZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C)OC |
Origin of Product |
United States |
Chemical Synthesis and Transformational Chemistry of Apremilast Dimer
Elucidation of Primary Synthetic Routes to Apremilast (B1683926) Dimer
The primary synthesis of Apremilast Dimer involves the condensation of two key precursors: 3-aminophthalic acid and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. e-journals.in This reaction is typically carried out in an acetonitrile (B52724) solvent. e-journals.in
Reaction Mechanisms and Pathways for Dimerization
The formation of the this compound is a result of a condensation reaction. e-journals.in The process begins with the dissolution of 3-aminophthalic acid in acetonitrile, to which (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine is added. e-journals.in The reaction is facilitated by the presence of triethylamine (B128534) (TEA) and acetic acid. e-journals.in The mixture is heated to a temperature of 79-81°C. e-journals.in The progress of the reaction is monitored using thin-layer chromatography (TLC). e-journals.in Upon completion, the resulting salts are filtered out. e-journals.in The organic layer, containing the dimer, is then washed with a sodium bicarbonate solution and water. e-journals.in The solvent is removed under reduced pressure, and the addition of methanol (B129727) followed by heating and cooling leads to the separation of the solid this compound, which is then filtered and dried. e-journals.in This process yields the dimer in good purity and yield. e-journals.in
Influence of Synthetic Parameters on Dimer Formation Selectivity and Yield
The yield and selectivity of this compound formation are influenced by several synthetic parameters. The choice of solvent, temperature, and the presence of a base like triethylamine are critical. The reaction temperature is maintained at a specific range (79-81°C) to ensure the reaction proceeds to completion without significant side product formation. e-journals.in The use of triethylamine acts as a base to neutralize the acidic byproducts of the condensation reaction, driving the equilibrium towards the formation of the dimer. The subsequent purification steps, including washing and recrystallization, are crucial for obtaining the dimer with high purity. e-journals.in A reported synthesis achieved a yield of 85%. e-journals.in
Derivatization Chemistry Utilizing this compound as a Precursor
This compound serves as a valuable starting material for the synthesis of other complex molecules, particularly those with potential pharmacological activity.
Synthesis of Novel Azetidinone Scaffolds from this compound
A significant application of this compound is in the synthesis of novel azetidinone scaffolds. e-journals.in Azetidinones, also known as β-lactams, are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis begins with the preparation of a Schiff base from the this compound. e-journals.in This is achieved by reacting the 4-amino group of the dimer with various aromatic aldehydes in the presence of glacial acetic acid in methanol, under reflux conditions. e-journals.in
These Schiff bases then undergo a dehydrative annulation reaction with chloroacetyl chloride in the presence of triethylamine in a dichloromethane (B109758) solvent. e-journals.in This step leads to the formation of 4-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-2,4'-biisoindoline-1,1',3,3'-tetraones. e-journals.in The resulting azetidinone derivatives are then purified using column chromatography. e-journals.in
The following table summarizes the synthesis of various azetidinone derivatives from this compound, along with their yields and melting points.
| Aldehyde Reactant | Resulting Azetidinone Product | Yield (%) | Melting Point (°C) |
| 4-chlorobenzaldehyde | 4-(3-Chloro-4-(4-chlorophenyl)-2-oxoazetidin-1-yl)-... | 68 | 222-223 |
| 4-fluorobenzaldehyde | 4-(3-Chloro-4-(4-fluorophenyl)-2-oxoazetidin-1-yl)-... | 70 | 243-245 |
The full chemical names of the products are provided in the source material. This table presents a simplified representation. e-journals.in
Exploration of Other Chemical Transformations Involving the Dimer Moiety
Research into the chemical transformations of the this compound moiety is ongoing. The presence of multiple reactive sites within the dimer structure, including the amide and sulfone groups, offers opportunities for a variety of chemical modifications. These transformations could lead to the development of new compounds with unique chemical properties and potential applications in various fields of chemistry.
Advanced Spectroscopic and Chromatographic Characterization of Apremilast Dimer
Spectroscopic Methodologies for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular insight into the chemical environment of specific nuclei. High-resolution ¹H, ¹³C, and ¹⁵N NMR studies are crucial for confirming the identity of the Apremilast (B1683926) dimer.
In solid-state NMR studies of Apremilast, it has been observed that crystalline forms can contain four Apremilast molecules assembled into two dimers. soton.ac.uk These dimers are primarily formed through π-stacking interactions of the substituted phenyl rings. soton.ac.uk This close association can lead to poor resolution in ¹H MAS NMR spectra due to the mutual overlap of broad signals, complicating resonance assignments despite using very fast magic-angle spinning (MAS) conditions. soton.ac.uk For most sites, two to three sets of resonances are distinguishable, as many ¹H, ¹³C, and ¹⁵N nuclei from corresponding sites in non-symmetrically related molecules resonate at nearly the same frequencies. soton.ac.uk
Detailed analysis of synthesized derivatives of the Apremilast dimer provides specific chemical shift data. For instance, the characterization of a Schiff base derived from the this compound yielded the following spectral data. e-journals.in
¹H NMR Spectral Data for an this compound Derivative e-journals.in
This table displays the proton NMR chemical shifts (δ) for a synthesized derivative of the this compound, indicating the various proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 1.34 | t | 3H | -CH₃ |
| 2.92 | s | 3H | -CH₃ |
| 3.78 | s | 3H | -OCH₃ |
| 3.90-3.98 | q | 2H | -CH₂ |
| 4.14 | d | 1H | -CH₂ |
| 4.18-4.20 | d | 1H | -CH₂ |
| 4.72 | t | 1H | -N-CH |
| 5.38 | s | 1H | -CH |
| 5.74 | d | 1H | -CH |
| 6.54 | d | 1H | Ar-H |
| 6.80-6.84 | d | 2H | Ar-H |
| 7.28-7.36 | m | 5H | Ar-H |
| 7.48 | d | 1H | Ar-H |
| 7.60 | d | 1H | Ar-H |
| 7.62 | d | 1H | Ar-H |
| 7.83 | t | 1H | Ar-H |
| 7.92 | t | 1H | Ar-H |
| 8.14 | d | 1H | Ar-H |
Data acquired in DMSO-d6. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
¹³C NMR Spectral Data for an this compound Derivative e-journals.in
This table presents the carbon-13 NMR chemical shifts (δ) for a synthesized derivative of the this compound, mapping the carbon skeleton of the complex structure.
| Chemical Shift (δ, ppm) |
|---|
| 14.2, 44.2, 48.8, 57.2, 63.4, 66.4, 67.2, 69.7, 110.2, 120.4, 120.4, 120.4, 121.2, 122.4, 125.5, 126.9, 128.4, 128.8, 130.4, 134.2, 134.2, 135.8, 136.2, 137.4, 137.2, 137.2, 138.3, 145.2, 148.9, 150.4, 160.4, 165.4, 170.2 |
Data acquired in DMSO-d6.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the this compound by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) are commonly used, often in positive ion mode, to generate parent ions. nih.govnih.gov Tandem mass spectrometry (MS/MS) complements this by fragmenting the parent ion and analyzing the resulting daughter ions, which helps to piece together the molecule's structure and confirm the identity of impurities. nih.govnih.gov
The fragmentation pattern of Apremilast itself often shows characteristic product ions at m/z 178.0 and 257.2. nih.govijper.org For related substances like the dimer, HRMS analysis provides the elemental composition, while MS/MS spectra reveal how the structure breaks apart, offering definitive proof of the dimeric linkage. nih.gov In one study, a synthesized derivative of the this compound showed a mass-to-charge ratio (m/z) corresponding to the expected molecular weight, confirming its formation. e-journals.in
Mass Spectrometry Data for an this compound Derivative e-journals.in
This table shows the mass spectrometry results for a derivative of the this compound, confirming its molecular weight.
| Technique | Ion | Observed m/z |
|---|---|---|
| ESI-MS | [M+1] | 728 |
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups. researchgate.net This technique is valuable for identifying key structural motifs in the this compound. The FT-IR spectrum can confirm the presence of expected functional groups such as carbonyls (C=O), sulfonyls (S=O), ethers (C-O-C), and aromatic rings. e-journals.inresearchgate.net Changes in the vibrational frequencies of these groups compared to the monomer can indicate the structural alterations inherent in the dimer. mdpi.com
Characteristic FT-IR Absorption Bands for an this compound Derivative e-journals.in
This table lists key infrared absorption frequencies for a derivative of the this compound, which are indicative of the specific functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 1774, 1738 | C=O (Carbonyl) stretching |
| 1590 | C=C (Aromatic) stretching |
| 1052 | C-O (Ether) stretching |
Data obtained using a KBr pellet.
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. ijariie.com The technique is particularly sensitive to conjugated systems and chromophores present in the Apremilast structure, such as the substituted phenyl ring and the phthalimide (B116566) moiety. While less structurally informative than NMR or MS, UV-Vis is a simple, rapid, and robust method often used for quantification in conjunction with HPLC. ijariie.com The maximum absorbance wavelength (λmax) is a key parameter. For Apremilast, the λmax is typically observed around 229-230 nm in solvents like acetonitrile (B52724) and methanol (B129727). scholarsresearchlibrary.comjddtonline.infoasiapharmaceutics.inforesearchgate.net The UV spectrum of the dimer is expected to be similar to the monomer due to the presence of the same chromophores, although slight shifts in λmax or changes in molar absorptivity could occur due to intermolecular interactions within the dimer.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting
Advanced Chromatographic Techniques for Purity Profiling and Separation
Chromatography is the primary method for separating the this compound from the parent drug and other related substances, allowing for accurate purity assessment and quantification.
A stability-indicating HPLC method is one that can separate the API from its degradation products, process impurities, and other related substances, thus providing a reliable measure of the drug's stability. scholarsresearchlibrary.comajpaonline.com The development and validation of such methods for Apremilast are extensively reported and follow International Conference on Harmonisation (ICH) guidelines. scholarsresearchlibrary.comajpaonline.com These methods are crucial for detecting and quantifying dimeric impurities. researchgate.net
The process involves optimizing chromatographic conditions to achieve adequate separation. A typical reversed-phase HPLC (RP-HPLC) method utilizes a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol, often in a gradient elution mode. researchgate.netajpaonline.com Validation includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. scholarsresearchlibrary.comajpaonline.com Forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate that the method can effectively separate the resulting degradants, including any dimers formed, from the intact drug. scholarsresearchlibrary.comjocpr.com
Typical HPLC Method Parameters for Apremilast and Impurity Analysis
This table summarizes common conditions used in HPLC methods developed for the analysis of Apremilast and its related substances, including dimers.
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | C18 or C8 (e.g., Cosmosil, Intersil, Eclipse XDB, YMC Pack ODS-A) | scholarsresearchlibrary.comajpaonline.comjocpr.comrjptonline.orgdypvp.edu.in |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | scholarsresearchlibrary.comajpaonline.comrjptonline.org |
| Mobile Phase | Mixture of aqueous buffer (e.g., 0.05% TFA, 0.1% Acetic Acid, Phosphate Buffer) and organic solvent (Acetonitrile, Methanol) | ajpaonline.comjocpr.comrjptonline.orgjddtonline.info |
| Elution Mode | Gradient or Isocratic | researchgate.netjddtonline.infoajpaonline.com |
| Flow Rate | 0.8 - 1.0 mL/min | scholarsresearchlibrary.comrjptonline.orgjddtonline.info |
| Detector | UV/Photodiode Array (PDA) | researchgate.netscholarsresearchlibrary.comajpaonline.com |
| Detection Wavelength | ~230 nm | jddtonline.infojocpr.comdypvp.edu.in |
| Column Temperature | Ambient or controlled (e.g., 25 °C, 40 °C) | ijper.orgdypvp.edu.in |
Reversed-Phase HPLC (RP-HPLC) for Quantitative Analysis and Impurity Resolution
Gas Chromatography (GC) for Residual Solvent Analysis and Volatile Impurities
Gas Chromatography (GC) is the standard method for the analysis of residual solvents and other volatile impurities that may be present in the Apremilast drug substance from the manufacturing process. synthinkchemicals.comveeprho.com The identification and quantification of these solvents are mandatory under Good Manufacturing Practices to ensure the safety of the pharmaceutical product. scielo.br
The typical setup for this analysis involves headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID). scielo.brgoogle.comgoogle.com The headspace technique is particularly suitable as it allows for the analysis of volatile compounds without dissolving the entire drug sample, which can be beneficial for thermally labile compounds. scielo.br
For Apremilast and similar pharmaceutical products, a capillary column such as a DB-624, which has a (6%)-cyanopropyl-phenyl-(94%)-dimethylsiloxane stationary phase, is often used. google.comgoogle.com Nitrogen is typically used as the carrier gas. scielo.br The temperature of the injector and the oven temperature program are critical parameters that are optimized to achieve good separation of the solvents of interest, which may include acetone, methanol, acetonitrile, and dichloromethane (B109758). researchgate.netveeprho.comscielo.brgoogle.comgoogle.com For example, in the analysis of a thermally sensitive compound, the injector temperature was set to 170°C to prevent degradation, with an oven temperature program starting at 40°C. scielo.br
The GC method must be validated for specificity, linearity, precision, sensitivity, and ruggedness to ensure reliable and accurate results. scielo.br This validation confirms that the method can effectively separate and quantify all potential residual solvents that might be present in the Apremilast active pharmaceutical ingredient (API). scielo.br
Orthogonal Chromatographic Systems for Comprehensive Impurity Detection
To ensure a comprehensive impurity profile of a drug substance like Apremilast, relying on a single chromatographic method may not be sufficient to detect all potential impurities, especially those that co-elute with the main peak or other impurities. researchgate.net The use of orthogonal chromatographic systems is a strategy to mitigate this risk. researchgate.net Orthogonal methods are based on different separation principles, ensuring that the selectivity and retention times of impurities are significantly different from the primary method. researchgate.net
The goal of using orthogonal systems is to provide a different selectivity with noticeable changes in the relative retention of peaks, increasing the likelihood that co-eluting peaks in one system will be resolved in the other. researchgate.net Orthogonality can be achieved by varying several parameters of the chromatographic system. researchgate.netnih.gov
Key strategies to achieve orthogonality include:
Different Stationary Phases: Employing columns with different chemical properties is a primary approach. For example, a C18 column (hydrophobic interactions) could be paired with a phenyl or a polar-embedded column that offers different interaction mechanisms like π-π or hydrogen bonding. researchgate.netnih.gov Zirconia-based stationary phases have also been shown to provide high orthogonality to silica-based phases. researchgate.netnih.gov
Different Mobile Phase pH: Altering the pH of the mobile phase can significantly change the retention behavior of ionizable compounds like Apremilast and its impurities. researchgate.net
Different Organic Modifiers: Switching between organic modifiers, such as from acetonitrile to methanol, can alter the selectivity of the separation. researchgate.net
By analyzing Apremilast samples using two or more validated orthogonal chromatographic systems, there is a higher confidence that all impurities, including any potential dimers, are being detected and accurately quantified. researchgate.net This approach is a critical component of a robust analytical strategy for impurity profiling in pharmaceutical development and quality control.
Degradation Chemistry and Stability Profile of Apremilast Dimer
Forced Degradation Studies: Investigation of Dimer Formation Under Stress Conditions
Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals, designed to identify the likely degradation products that may arise during storage and handling. tga.gov.au These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to light, as well as acidic, alkaline, and oxidative environments. tga.gov.auscirp.org For Apremilast (B1683926), forced degradation studies have revealed its susceptibility to degradation under several stress conditions, leading to the formation of various impurities. scirp.orgjocpr.comscholarsresearchlibrary.com While multiple degradation products have been identified, this section will focus on the conditions pertinent to the formation of the Apremilast Dimer.
Apremilast has been shown to be unstable in both acidic and alkaline environments. ijrpb.com Studies have reported significant degradation when Apremilast is exposed to hydrochloric acid and sodium hydroxide (B78521) solutions. jocpr.comajpaonline.com One study observed 4.6% degradation after 30 minutes in 1N HCl and 14.9% degradation after one hour in 0.01N NaOH. jocpr.com Another investigation reported degradation levels of 21% under acidic conditions and 6.5% under alkaline conditions. researchgate.net
The primary degradation pathway under these hydrolytic conditions involves the opening of the phthalimide (B116566) ring structure. ajpaonline.com Research has identified two major degradants resulting from acid and base stress, which were characterized as Impurity-B (3-(acetylamino-2-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid) and Impurity-C (3-(acetylamino-6-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid), both of which are open-ring acid forms of Apremilast. ajpaonline.com
While these open-ring forms are prominent, the formation of dimeric impurities is also a recognized possibility for pharmaceuticals. A specific compound, "this compound," has been identified and is available as a chemical reference standard. A study in Chemical Science Transactions details the laboratory synthesis of a dimer of Apremilast. e-journals.in The process involves the condensation of 3-aminophthalic acid with 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (an Apremilast precursor). e-journals.in This synthetic route suggests a plausible mechanism for dimer formation during degradation: the hydrolysis of Apremilast could yield these precursor molecules, which then could react to form the dimer.
Table 1: Summary of Apremilast Degradation in Hydrolytic Conditions This table is interactive. Click on the headers to sort the data.
| Stress Condition | Reagent | Degradation (%) | Reference |
|---|---|---|---|
| Acidic | 1N HCl | 4.6% (after 30 min) | jocpr.com |
| Alkaline | 0.01N NaOH | 14.9% (after 1 hr) | jocpr.com |
| Acidic | Not Specified | 21% | researchgate.net |
| Alkaline | Not Specified | 6.5% | researchgate.net |
| Acidic | 0.1N HCl | 8.2% | wjpps.com |
The stability of Apremilast under oxidative conditions has been investigated using hydrogen peroxide (H2O2) as the stress agent. jocpr.comscholarsresearchlibrary.com The findings from these studies are varied. One study reported significant degradation of 25.7% researchgate.net, and another noted 12.5% degradation wjpps.com, while a separate investigation observed no degradation under its specific oxidative test conditions jocpr.com.
Although the formation of sulfoxide, sulfone, and isomeric impurities is a known outcome of oxidative stress on other pharmaceutical compounds researchgate.net, the direct formation of "this compound" under these conditions is not explicitly detailed in the reviewed literature. However, the potential for dimerization reactions under oxidative stress cannot be entirely ruled out, as such pathways have been observed for other complex molecules. researchgate.net
Apremilast's stability when exposed to light and heat has also been evaluated. scholarsresearchlibrary.comijrpb.com Similar to oxidative stress, the results are inconsistent across different studies. Some research indicates that Apremilast is relatively stable when exposed to UV light and thermal stress. jocpr.comijrpb.com Conversely, other studies report notable degradation, with one finding 10.7% degradation under photolytic conditions and another reporting 14.5% degradation after exposure to dry heat at 80°C. wjpps.com
Currently, there is no direct evidence in the available scientific literature to suggest that the "this compound" is a significant product of either photolytic or thermal degradation pathways. The primary focus of degradation under these conditions appears to be on other impurities, though the complete degradation profile is complex.
Oxidative Stress and the Formation of Dimer-Related Species
Identification and Characterization of Degradation Products Co-eluting or Structurally Related to the Dimer
The analysis of Apremilast has led to the identification of numerous process-related impurities and degradation products. scirp.org Method development studies have focused on achieving clear chromatographic separation of Apremilast from these substances. scirp.org
Among the known related substances are two distinct dimeric compounds:
This compound: Identified with CAS No. 1802246-60-1, a molecular formula of C30H27N3O9S, and a molecular weight of approximately 605.6 g/mol . Its chemical name is (S)-N-(2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,1',3,3'-tetraoxo-[2,4'-biisoindolin]-4-yl)acetamide.
Apremilast Cyclized Dimer: A distinct impurity with a molecular formula of C28H25N3O8S and a molecular weight of 563.58 g/mol .
These dimers are available as reference standards, highlighting their importance for quality control in the manufacturing of Apremilast. Other key degradation products that have been characterized include the open-ring acid impurities formed during hydrolysis, as well as various other process-related substances. scirp.orgajpaonline.com The structural differences between these impurities and the parent drug necessitate robust analytical methods to ensure they are adequately resolved and quantified.
Computational and Structural Investigations of Apremilast Dimer Intermolecular Interactions
Dimerization in Solid-State Forms and Cocrystals of Apremilast (B1683926)
Apremilast readily forms a variety of solid-state forms, including polymorphs, solvates, and cocrystals, many of which feature the apremilast dimer as a fundamental building block. scispace.comiucr.org In one crystalline form, obtained by slow evaporation from acetone, apremilast crystallizes in a monoclinic system with the space group P21. The asymmetric unit of this crystal form contains four apremilast molecules, which assemble into two distinct but structurally similar dimers. scispace.com The formation of these dimers is a recurring motif in the crystal engineering of apremilast, with numerous isostructural cocrystals and solvates exhibiting this characteristic arrangement. mdpi.comiucr.org
Analysis of π-Stacking and Aromatic-Aromatic Interactions Driving Dimer Architecture
The primary driving force behind the formation of the this compound is attributed to π-stacking interactions involving the substituted phenyl ring of the molecule. scispace.com These aromatic-aromatic interactions are responsible for the specific architecture of the dimer, where two apremilast molecules are held in a face-to-face or parallel-displaced orientation. scispace.comnih.gov The significance of these interactions is highlighted by the fact that apremilast readily forms cocrystals with other aromatic compounds. mdpi.com
The layers formed by these dimers are held together by further aromatic-aromatic interactions, while weaker forces, such as those between the methyl-C=O and methyl-CH3 groups, mediate the interactions between these layers. scispace.com The prevalence of π-π interactions over hydrogen bond formation in apremilast cocrystals and solvates has been a subject of significant research. scispace.com This preference appears to be a key factor in the frequent violation of Kitaigorodsky's rule, which posits that all possible hydrogen bonding sites should be saturated in a crystal structure. scispace.comresearchgate.net
Characterization of Hydrogen Bonding Networks within Dimer-Containing Crystal Structures
While π-stacking interactions are dominant, hydrogen bonding also plays a crucial role in stabilizing the crystal structures of apremilast dimers and their derivatives. mdpi.comnih.gov An extensive network of intermolecular hydrogen bonds exists in various solvatomorphs of apremilast. nih.goviucr.org For instance, in an ethanol (B145695) hemisolvate hemihydrate form, two apremilast molecules are arranged into a dimer with an R(7) motif formed by C-H···O hydrogen bonds. nih.goviucr.org These dimers are further connected into a zipper-like chain through additional C-H···O interactions, forming R(18) motifs. nih.goviucr.org
Water molecules, when present in hydrated cocrystals, often act as a bridge between the apremilast molecule and the coformer through hydrogen bonds. mdpi.com For example, in cocrystals with phenolic coformers, a water molecule can form a hydrogen bond with the alkoxy group of apremilast and the hydroxyl group of the coformer. mdpi.com The strength of these hydrogen bonds can be influenced by the number and position of hydroxyl groups on the coformer. mdpi.com Intramolecular N-H···O and C-H···O hydrogen bonds also contribute to the conformational stability of the apremilast molecule itself. nih.goviucr.org
Crystallographic Analysis (e.g., X-ray Powder Diffraction, Single-Crystal X-ray Diffraction) for Solid-State Form Characterization
The characterization of the various solid-state forms of apremilast, including those containing dimers, relies heavily on crystallographic techniques. Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise molecular and crystal structures of numerous apremilast cocrystals and solvates. mdpi.comiucr.org This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, allowing for a thorough analysis of intermolecular interactions. nih.goviucr.org
For instance, SCXRD analysis of an ethanol hemisolvate hemihydrate form of apremilast revealed a monoclinic crystal system with space group P21. nih.gov The dihedral angle between the phenyl and isoindole rings was determined to be 67.9(2)°. nih.govnih.gov Many of the apremilast cocrystals are isostructural, crystallizing in the tetragonal space group P41212. mdpi.comiucr.org
X-ray powder diffraction (XRPD) is another powerful tool used to characterize and differentiate between different crystalline forms of apremilast. google.com It provides a unique fingerprint for each solid form based on the diffraction pattern of a powdered sample. google.com This technique is often used in conjunction with other analytical methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to fully characterize the thermal properties and stability of new solid forms. mdpi.comgoogle.com
Table 1: Crystallographic Data for Selected Apremilast Solid Forms
| Solid Form | Crystal System | Space Group | Reference |
| Apremilast:Phenol Hemihydrate | Tetragonal | P4₁2₁2 | mdpi.com |
| Apremilast:Catechol Hemihydrate | Tetragonal | P4₁2₁2 | mdpi.com |
| Apremilast:Pyrogallol Hemihydrate | Tetragonal | P4₁2₁2 | mdpi.com |
| Apremilast:Hydroxyquinol Hemihydrate | Tetragonal | P4₁2₁2 | mdpi.com |
| Apremilast Ethanol Hemisolvate Hemihydrate | Monoclinic | P2₁ | nih.gov |
Quantum Chemical and Molecular Modeling Approaches for Dimer Properties
Computational methods provide valuable insights into the properties and behavior of the this compound at the molecular level. researchgate.nettandfonline.com These approaches complement experimental data and aid in understanding the driving forces behind dimerization and the stability of different solid-state forms. researchgate.net
Density Functional Theory (DFT) Calculations for Geometric Optimization and Interaction Energies
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of molecular systems. researchgate.netpk.edu.pl DFT calculations have been employed to optimize the geometry of the this compound and to calculate the interaction energies between the constituent monomers. researchgate.net These calculations help to quantify the strength of the π-stacking and hydrogen bonding interactions that hold the dimer together. researchgate.net
Studies have used DFT to calculate the stabilization energies of apremilast cocrystals, providing insights into their thermodynamic stability. scispace.comresearchgate.net For example, calculations at the B3LYP/6-31G(d,p) level of theory have been used to explain the differences in the formation of isostructural and non-isostructural cocrystals of apremilast. acs.org These theoretical calculations are crucial for understanding the energetic factors that govern the formation of apremilast dimers and their various solid-state forms. scispace.com
Molecular Dynamics Simulations and Conformational Analysis of Dimeric Species
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and conformational flexibility of the this compound. mdpi.comacs.orgnih.gov MD simulations can provide insights into the stability of the dimer in different environments and can be used to explore the conformational landscape of the apremilast molecule. mdpi.comacs.org
While specific MD simulation studies focusing solely on the this compound are not extensively detailed in the provided context, the application of MD to similar systems, such as drug-drug interactions and the study of phosphodiesterase inhibitors, highlights its potential. mdpi.com MD simulations, in conjunction with methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be used to predict binding free energies and to analyze the stability of intermolecular interactions over time. mdpi.com Such simulations could be instrumental in understanding the conformational changes that may occur upon dimerization and in predicting the relative stability of different dimeric arrangements.
Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Energy Decomposition in Dimers
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. wikipedia.orgq-chem.com Unlike supermolecular approaches that determine the interaction energy by subtracting the energies of the isolated monomers from the total energy of the dimer, SAPT computes the interaction energy itself as a perturbation. q-chem.com This direct approach has the significant advantage of being inherently free from basis set superposition error (BSSE), a common artifact in supermolecular calculations. wikipedia.org
The primary strength of SAPT lies in its ability to decompose the total intermolecular interaction energy into physically meaningful components. q-chem.compsicode.org This decomposition provides deep insight into the nature of the non-covalent forces that stabilize the dimer complex. The lowest-order version, known as SAPT0, which neglects intramolecular electron correlation, partitions the interaction energy into four main terms wikipedia.org:
Electrostatics (E¹⁰_elst): This term represents the classical Coulombic interaction between the static charge distributions (nuclei and electrons) of the two monomers. It is the dominant term in interactions involving polar molecules and hydrogen bonds.
Exchange (E¹⁰_exch): Also known as Pauli repulsion, this is a purely quantum mechanical effect arising from the antisymmetry requirement of the total wave function. It is a strongly repulsive term at short intermolecular distances and is responsible for preventing molecules from interpenetrating.
Induction (E²⁰_ind): This component accounts for the polarization of one monomer by the static electric field of the other. It describes how the electron cloud of each molecule distorts to favorably interact with its partner, leading to stabilization.
Dispersion (E²⁰_disp): This is another quantum mechanical effect, arising from the correlated fluctuations of electrons in the interacting monomers. It is an attractive force present in all molecular systems and is particularly important for the stability of complexes involving nonpolar molecules, such as in π-stacking interactions.
By applying SAPT to the this compound, researchers can quantify the relative importance of these forces. For instance, it can be determined whether the dimer is primarily held together by electrostatic interactions, such as hydrogen bonds, or by dispersion forces, which are characteristic of π-π stacking between the aromatic rings. This level of detail is crucial for understanding the specific molecular recognition events that lead to dimer formation.
Table 1: Physical Interpretation of SAPT Energy Components
| SAPT Component | Physical Interaction Represented | Nature of Force |
|---|---|---|
| Electrostatics | Interaction between the permanent multipole moments of the monomers. | Attractive or Repulsive |
| Exchange | Pauli repulsion from the overlap of electron clouds. | Repulsive |
| Induction | Polarization of one monomer by the charge distribution of the other. | Attractive |
Computational Studies on Charge Transfer and Electronic Properties within Dimer Systems
Computational studies are essential for elucidating the electronic properties and the extent of charge transfer (CT) within the this compound system. These investigations typically employ methods like Density Functional Theory (DFT) to analyze how the electronic structure of each monomer is perturbed upon formation of the dimer.
One key tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For apremilast, MEP calculations reveal that the molecule possesses regions of significant negative electrostatic potential, which are susceptible to interactions with electron-deficient aromatic systems of a partner molecule. scispace.com This analysis helps to predict the most likely sites for intermolecular bonding and explains the geometry of the resulting dimer. researchgate.netscispace.com
Charge transfer itself refers to the net movement of electron density from one monomer to another within the dimer. While not explicitly isolated as a fundamental term in the standard SAPT decomposition, the effects of CT are implicitly included within the induction and exchange-induction energy components. molpro.net However, specialized computational techniques can be used to estimate the magnitude of CT. Natural Bond Orbital (NBO) analysis, for example, can quantify the charge transfer between the orbitals of the interacting monomers by examining donor-acceptor interactions. researchgate.net Such analyses can reveal the extent to which electrons are shared or transferred in the dimer, providing a more complete picture of the electronic reorganization upon binding.
Table 2: Computational Methods for Analyzing Dimer Electronic Properties
| Computational Method | Purpose | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculates the electronic structure and geometry of the dimer. | Provides the foundational data for other analyses. scispace.com |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions to predict interaction sites. | Identifies negative potential regions on apremilast that drive interactions with other molecules. researchgate.netscispace.com |
| Natural Bond Orbital (NBO) Analysis | Quantifies charge transfer and hyperconjugative interactions between monomers. | Can be used to determine the magnitude of electron density transfer between the two apremilast molecules in the dimer. researchgate.net |
Crystal Structure Prediction (CSP) and its Application to this compound Recognition
Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most stable, low-energy crystal packing arrangements for a given molecule, starting only from its 2D chemical structure. udel.edunumberanalytics.com The process involves generating millions of hypothetical crystal structures across various space groups and then ranking them based on their calculated lattice energies, typically using force fields or more accurate quantum mechanical methods. udel.edu
CSP has become a vital tool in pharmaceutical science for exploring polymorphism—the ability of a compound to exist in multiple crystal forms. For a molecule like apremilast, CSP is instrumental in understanding the underlying intermolecular interactions that govern its crystallization behavior. researchgate.net The prediction of stable crystal structures inherently involves the identification of the most favorable intermolecular contacts, including the specific dimer arrangements that serve as the primary building blocks of the crystal lattice.
In the context of the this compound, CSP helps to answer why certain dimer configurations are preferentially formed. Experimental studies have shown that apremilast molecules assemble into dimers within the crystal lattice through specific interactions. For example, one crystalline form features dimers created by π-stacking interactions between the substituted phenyl rings of two molecules. scispace.com Another solvatomorph shows apremilast molecules arranged into a dimer via C—H···O hydrogen bonds. iucr.org
CSP rationalizes the existence of these motifs by demonstrating their energetic favorability over countless other possible arrangements. By accurately modeling the intermolecular forces—electrostatics, hydrogen bonding, and dispersion—CSP can successfully predict these experimentally observed dimer structures as being among the most stable possibilities. udel.edu Furthermore, the accuracy of CSP can be significantly enhanced by integrating it with experimental data from techniques like solid-state NMR, in a combined approach known as CSP-NMRX, which has proven successful in the study of apremilast solids. researchgate.netmdpi.com This synergy between prediction and experiment provides a robust framework for understanding molecular recognition at the solid state.
Table 3: Dimer Interactions in Reported Apremilast Crystal Structures
| Crystal Form | Primary Dimer-Forming Interactions | Reference |
|---|---|---|
| Apremilast Form (from acetone) | π-stacking interactions of the substituted phenyl ring. | scispace.com |
| Apremilast ethanol hemisolvate hemihydrate | C—H···O hydrogen bonds forming an R¹₂(7) motif. | iucr.org |
Analytical Control Strategies for Apremilast Dimer in Pharmaceutical Manufacturing
Development and Validation of Quantitative Analytical Methods for Apremilast (B1683926) Dimer
The accurate quantification of the apremilast dimer is essential for controlling its levels in the final drug product. To this end, various analytical methods have been developed and validated, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being a primary technique. scirp.orgrsc.orgijarsct.co.in
These methods are designed to be stability-indicating, meaning they can separate the dimer from the active pharmaceutical ingredient (API) and other process-related impurities and degradation products. scirp.orgscirp.org Validation of these analytical methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. scirp.orgajpaonline.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness. ijarsct.co.inajpaonline.com
Several studies have detailed specific HPLC methods for apremilast and its impurities. For instance, a rapid RP-LC method was developed using a Synergi Max-RP 80A column and a mobile phase gradient of acetonitrile (B52724) and water, with detection at 230 nm. scirp.org Another method utilized a Cosmosil C-18 column with a mobile phase consisting of 0.05% trifluoroacetic acid, methanol (B129727), and acetonitrile. ajpaonline.com The selection of the column and mobile phase is critical for achieving the necessary resolution between apremilast and its impurities, including the dimer.
The validation of these methods involves demonstrating their performance characteristics. For example, linearity is typically established across a range of concentrations, with correlation coefficients (r²) greater than 0.9985 being reported. rsc.org Accuracy is assessed through recovery studies, with mean recoveries often falling between 92.5% and 103.2%. rsc.org Precision is evaluated by analyzing multiple preparations of a homogenous sample, with relative standard deviation (RSD) values for intra-day and inter-day studies expected to be less than 2%. ijarsct.co.intandfonline.com
Table 1: Example of HPLC Method Parameters for Apremilast Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Synergi Max-RP 80A (150 x 4.6 mm, 4 µm) scirp.org | Zorbax SB-Phenyl (250 mm × 4.6 mm, 5 μm) tandfonline.com |
| Mobile Phase | Gradient of 50% acetonitrile and 50% water scirp.org | A: 0.01M KH2PO4 (pH 3.0), methanol, acetonitrile (950:25:25 v/v/v) B: Methanol and acetonitrile (100:900 v/v) tandfonline.com |
| Flow Rate | Not Specified | 1.2 mL/min tandfonline.com |
| Detection | 230 nm scirp.org | Not Specified |
| Diluent | 50% acetonitrile and 50% water scirp.org | Not Specified |
Impurity Profiling Methodologies for Apremilast Drug Substance and Drug Products
Impurity profiling is a critical step in pharmaceutical development to identify and characterize all potential impurities in a drug substance and drug product. scirp.org For apremilast, this involves the use of sophisticated analytical techniques to detect and identify various process-related impurities and degradation products, including the this compound. scirp.orgscirp.org
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. scirp.orgresearchgate.net LC-MS allows for the separation of impurities from the API, followed by their identification based on their mass-to-charge ratio. scirp.org Further structural elucidation of impurities can be achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy. scirp.org
Studies have identified several process-related impurities in apremilast bulk samples. rsc.orgscirp.org One study discovered eight such impurities, which were subsequently characterized using MS, ¹H NMR, and FT-IR spectral data. scirp.org Another investigation identified six impurities, with their structures being confirmed by IR, LC-MS, and NMR techniques. rsc.org The identification of these impurities is crucial for understanding their formation pathways and for developing control strategies.
Forced degradation studies are also an integral part of impurity profiling. scirp.org These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to induce the formation of degradation products. scirp.orgscirp.org This helps in identifying potential degradants that could form during storage and in developing stability-indicating analytical methods. scirp.orgtandfonline.com In the case of apremilast, forced degradation studies have led to the identification of major degradants, which were then synthesized for further characterization. ajpaonline.com
Table 2: Analytical Techniques for Apremilast Impurity Profiling
| Technique | Application | Reference |
|---|---|---|
| RP-HPLC | Separation and quantification of impurities. | scirp.orgrsc.orgajpaonline.com |
| LC-MS | Identification and characterization of impurities based on mass. | scirp.orgresearchgate.net |
| NMR Spectroscopy | Structural elucidation of isolated impurities. | scirp.orgrsc.orgajpaonline.com |
| FT-IR Spectroscopy | Characterization of functional groups in impurities. | scirp.orgajpaonline.com |
Strategies for Mitigating Dimer Formation during Synthesis and Storage
The formation of the this compound is an undesirable side reaction that can occur during both the synthesis of the API and its subsequent storage. Understanding the factors that promote dimer formation is key to developing effective mitigation strategies.
During synthesis, the reaction conditions play a crucial role. Factors such as the choice of solvents, temperature, and pH can influence the rate of dimer formation. For example, the use of certain bases or reaction at elevated temperatures might favor the dimerization pathway. Process optimization studies are conducted to identify reaction conditions that maximize the yield of apremilast while minimizing the formation of the dimer and other impurities.
One study on the synthesis of apremilast highlighted the challenge of a competing side reaction leading to the formation of a bissulfinamide. mdpi.com This was effectively suppressed by using an excess of dimethylsulfone (DMS) and adding lithium chloride (LiCl) as a Lewis acid to stabilize the intermediate. mdpi.com Such strategies, aimed at controlling side reactions, are essential for preventing the formation of dimeric and other impurities.
For storage, the stability of the drug substance and drug product is paramount. Forced degradation studies, as mentioned earlier, help to understand the degradation pathways of apremilast and identify conditions that lead to the formation of the dimer. tandfonline.com For instance, degradation was observed under acidic and basic conditions, leading to the formation of specific impurities. tandfonline.com Based on these findings, appropriate storage conditions, such as controlled temperature and humidity, and the use of suitable packaging can be implemented to minimize degradation and dimer formation over the shelf life of the product.
Establishment of Analytical Reference Standards and Traceability for this compound
The availability of well-characterized reference standards is fundamental for the accurate quantification of impurities in pharmaceuticals. For the this compound, a certified reference standard is necessary for the validation of analytical methods and for routine quality control testing. axios-research.com
The process of establishing a reference standard for the this compound involves its synthesis and subsequent purification to a high degree of purity. The synthesized dimer is then extensively characterized to confirm its identity and structure. This characterization typically involves a combination of analytical techniques, including mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy, to provide unequivocal structural evidence. scirp.orgrsc.org
Once the structure is confirmed, the purity of the reference standard is determined using a validated, high-purity analytical method, often the same HPLC method that will be used for routine impurity testing. The reference standard is then assigned a purity value, and a certificate of analysis (CoA) is generated, which includes all the characterization data.
Traceability of the reference standard to pharmacopeial standards (e.g., USP or EP) is often required for regulatory compliance. This can be achieved by comparing the in-house reference standard against a pharmacopeial standard, if available, or by using a well-defined and documented characterization process that ensures the accuracy and reliability of the assigned purity value. Companies specializing in the synthesis of pharmaceutical impurities often provide fully characterized reference standards for compounds like the this compound, complete with detailed characterization data and traceability to meet regulatory guidelines. axios-research.comveeprho.com
Q & A
Q. What are the key parameters to consider when designing clinical trials for apremilast in dermatological conditions?
Clinical trials for apremilast should define inclusion/exclusion criteria based on disease severity (e.g., psoriasis body surface area thresholds) and prior treatment history (e.g., failure of phototherapy or conventional systemic therapies). Endpoints should include validated scales such as the Psoriasis Area and Severity Index (PASI) or Dermatology Life Quality Index (DLQI). For example, studies in Japanese patients with mild-to-moderate psoriasis excluded those with prior biologic use and focused on systemic therapy-naïve populations to assess apremilast’s efficacy in early intervention .
Q. What is the mechanistic basis for apremilast’s anti-inflammatory effects beyond PDE4 inhibition?
Apremilast modulates mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-23) and chemokines (CXCL9/10) in immune cells, keratinocytes, and dendritic cells. It also reduces leukotriene B4, nitric oxide synthase, and matrix metalloproteinases, contributing to decreased epidermal thickening and joint inflammation in preclinical models .
Q. How is apremilast metabolized, and what are its major excretion pathways?
Apremilast undergoes extensive metabolism via O-demethylation, glucuronidation, and hydrolysis, with <7% excreted unchanged. The major metabolite, O-desmethyl apremilast glucuronide, accounts for 34% of excreted radioactivity. Approximately 58% of the dose is renally excreted, and 39% is fecal, with CYP-mediated clearance playing a minor role .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize analytical methods for apremilast quantification in pharmaceutical formulations?
A Box-Behnken design with response surface methodology can reduce experimental trials by modeling interactions between factors like methanol composition (70% v/v), aqueous phase pH (3.5), and flow rate (1 mL/min). This approach identified methanol and pH as critical factors for retention time, theoretical plates, and tailing factor in RP-HPLC-PDA validation, achieving >99% accuracy .
Q. What biomarkers are relevant for assessing apremilast’s pharmacodynamic effects in inflammatory diseases?
In ankylosing spondylitis, apremilast significantly reduced serum RANKL and plasma sclerostin, indicating modulation of bone remodeling. In psoriasis, lesional skin cytokine profiling showed reductions in IL-17A, IL-23, and TNF-α at 14–26 weeks, correlating with clinical improvement .
Q. How do real-world persistence rates of apremilast compare to clinical trial outcomes in psoriatic arthritis (PsA)?
Observational studies report lower real-world persistence rates (e.g., 12.9% vs. 20.2% for biologics in PsA cohorts), attributed to tolerability issues or lack of efficacy. In contrast, clinical trials often exclude patients with comorbidities, highlighting the need for real-world studies to refine patient selection criteria .
Q. What methodological challenges arise in post-marketing surveillance of apremilast using FAERS data?
Data mining with Reporting Odds Ratio (ROR) and Bayesian Confidence Propagation Neural Network (BCPNN) methods identified diarrhea (ROR=3.2), nausea (ROR=2.8), and weight loss (ROR=4.1) as strong signals. However, demographic biases (e.g., 96.5% U.S. reports) and underreporting of mild adverse events limit generalizability .
Q. How can apremilast be repurposed for non-dermatological conditions such as alcohol use disorder (AUD)?
Preclinical models show apremilast suppresses alcohol intake by modulating cAMP signaling in reward pathways. A 2023 clinical trial demonstrated reduced alcohol consumption in heavy drinkers, with PDE4 inhibition proposed as a novel mechanism for AUD treatment .
Q. What adaptive trial designs are effective for evaluating apremilast in rare dermatological conditions?
Phase 2 trials for palmoplantar pustulosis (PPP) used a double-blind, placebo-controlled design for 16 weeks, followed by an open-label extension. This allowed assessment of sustained efficacy (32-week results) while addressing recruitment challenges in rare diseases .
Q. How does apremilast compare to biologics in delaying the need for advanced therapies in psoriasis?
Real-world data suggest apremilast prolongs time to first biologic therapy, particularly when combined with topical agents or phototherapy. However, adherence rates (PDC=0.84 vs. 0.82 for biologics) and cost-effectiveness require further analysis in stratified patient cohorts .
Methodological Considerations
- Contradictory Data : While apremilast showed numerical improvement in AS clinical indices (BASDAI: −1.59 vs. −0.77 for placebo), statistical significance was not achieved due to small sample sizes . Larger trials are needed to confirm these trends.
- Limitations in Observational Studies : Real-world studies like OTELO lack control groups, necessitating cautious interpretation of efficacy claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
